molecular formula C11H19NO2 B11060297 Decahydro-4-quinolinyl acetate

Decahydro-4-quinolinyl acetate

Cat. No.: B11060297
M. Wt: 197.27 g/mol
InChI Key: SHFBAWQUGPGEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydro-4-quinolinyl acetate is a chemical compound with the molecular formula C11H19NO2 It is a derivative of decahydroquinoline, a saturated heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydro-4-quinolinyl acetate typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline over a platinum catalyst, which yields decahydroquinoline. This intermediate can then be acetylated using acetic anhydride in the presence of a base such as pyridine to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalytic systems to ensure high yield and purity. The acetylation step is optimized to minimize by-products and maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Decahydro-4-quinolinyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Decahydro-4-quinolinyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of decahydro-4-quinolinyl acetate involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

    Decahydroquinoline: The parent compound, which is less functionalized.

    Quinoline: An unsaturated analog with different chemical properties.

    Quinolinone: An oxidized derivative with distinct biological activities.

Uniqueness: Decahydro-4-quinolinyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-yl acetate

InChI

InChI=1S/C11H19NO2/c1-8(13)14-11-6-7-12-10-5-3-2-4-9(10)11/h9-12H,2-7H2,1H3

InChI Key

SHFBAWQUGPGEAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCNC2C1CCCC2

Origin of Product

United States

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